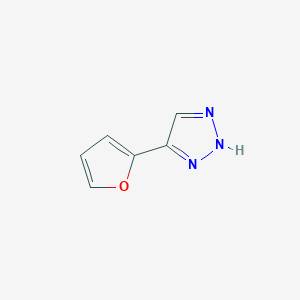

1H-1,2,3-Triazole, 5-(2-furanyl)-

Description

Significance of the 1,2,3-Triazole Heterocycle in Organic Synthesis and Functional Materials

The 1,2,3-triazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, is a prominent structural motif in various scientific disciplines. irjrr.comwikipedia.org Its significance stems from its remarkable stability and versatile applications in organic synthesis, medicinal chemistry, and materials science. irjrr.comnih.gov The 1,2,3-triazole core is an aromatic system, with all its atoms being sp2 hybridized and possessing 6π electrons that are delocalized within the ring. tandfonline.comguidechem.com This aromaticity contributes to its high stability, making it resistant to hydrolysis and oxidation. guidechem.com

The applications of 1,2,3-triazoles extend to the development of functional materials. researchgate.net Poly-1,2,3-triazole-based materials have garnered attention for their potential use in diverse areas, including molecular recognition, chemical sensing, and the creation of advanced polymers and dendrimers. researchgate.netscispace.comontosight.ai The unique electronic properties and the ability of the triazole ring to coordinate with metal ions make it a valuable component in the design of sensors and catalytic systems. researchgate.net

Furthermore, the 1,2,3-triazole moiety is a recognized pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. acs.org It is a component of several FDA-approved drugs, including the antibiotic cefatrizine (B1668820) and the β-lactamase inhibitor tazobactam. acs.orgresearchgate.net Its ability to mimic other functional groups and interact with biological targets has led to its incorporation into a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. researchgate.netwisdomlib.orgfrontiersin.org

Overview of 1H-1,2,3-Triazole, 5-(2-furanyl)- as a Specific Chemical Entity and its Structural Context

1H-1,2,3-Triazole, 5-(2-furanyl)- is a specific chemical compound that features a furan (B31954) ring attached to the 5-position of a 1H-1,2,3-triazole ring. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The linkage of these two distinct heterocyclic systems creates a molecule with a unique structural and electronic profile.

The synthesis of such hybrid molecules can be achieved through various synthetic methodologies, often involving cycloaddition reactions. sioc-journal.cn For instance, a tandem cyclization of 2(5H)-furanone derivatives containing an enediyne structure with sodium azide (B81097) can lead to the formation of tricyclic fused 2(5H)-furanone derivatives with a 1,2,3-triazole structure. sioc-journal.cn

The presence of both the triazole and furan rings suggests a potential for diverse chemical reactivity and biological activity. The triazole moiety, with its three nitrogen atoms, can participate in hydrogen bonding and coordination with metal ions, while the furan ring can undergo electrophilic substitution reactions. The combination of these two rings in 1H-1,2,3-Triazole, 5-(2-furanyl)- may lead to synergistic effects, enhancing its interaction with biological targets or its properties as a functional material.

Historical Context of 1,2,3-Triazole Chemistry and the Advent of Click Chemistry

The history of 1,2,3-triazole chemistry dates back to the early 20th century. In 1910, German chemists Otto Dimroth and Gustav Fester first synthesized the parent 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene. acs.org The classical method for synthesizing substituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne. organic-chemistry.orgnih.gov However, this thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which can be challenging to separate. wikipedia.orgorganic-chemistry.org

A paradigm shift in 1,2,3-triazole synthesis occurred with the advent of "click chemistry" in the early 2000s. wikipedia.org The term was coined by K. Barry Sharpless in 1998, and the concept was fully described in 2001 by Sharpless, Hartmuth C. Kolb, and M. G. Finn. wikipedia.org Click chemistry describes a set of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under mild and environmentally friendly conditions. organic-chemistry.orgacs.org

The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). pcbiochemres.comnih.gov This reaction, independently developed by Morten Meldal and the Sharpless group, allows for the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The CuAAC reaction proceeds at a significantly accelerated rate compared to the uncatalyzed Huisgen cycloaddition. organic-chemistry.org The development of click chemistry and bioorthogonal chemistry, which extends these reactions to living systems, was recognized with the 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless. wikipedia.orgnobelprize.org

The simplicity and robustness of the CuAAC reaction have made 1,2,3-triazoles readily accessible building blocks for a vast array of applications, revolutionizing fields from drug discovery and development to materials science. pcbiochemres.comacs.org

Properties

CAS No. |

918300-59-1 |

|---|---|

Molecular Formula |

C6H5N3O |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

4-(furan-2-yl)-2H-triazole |

InChI |

InChI=1S/C6H5N3O/c1-2-6(10-3-1)5-4-7-9-8-5/h1-4H,(H,7,8,9) |

InChI Key |

KAGQEBLKPPPSIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h 1,2,3 Triazole, 5 2 Furanyl and Analogous 1,2,3 Triazoles

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its reliability, high yields, and exceptional regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgnih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govrsc.org

Classical CuAAC Protocols for 1,4-Disubstituted 1,2,3-Triazoles

The classical CuAAC protocol typically involves a copper(I) source, which can be a Cu(I) salt like CuI or CuBr, or generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. acs.orgacs.org The reaction is often carried out in a variety of solvents, including mixtures of water and organic solvents like t-butanol, THF, or DMSO. researchgate.netfrontiersin.org The key to the high regioselectivity for the 1,4-isomer lies in the mechanism, which proceeds through a copper acetylide intermediate. nih.govacs.org This intermediate then reacts with the azide, leading exclusively to the formation of the 1,4-disubstituted product. nih.govresearchgate.net

The synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC is a widely applicable and robust method. scielo.br For instance, various alkynes and azides can be coupled with high efficiency, making it a go-to method for creating diverse molecular libraries. acs.org

Modifications and Improvements in CuAAC for 5-Substituted 1,2,3-Triazoles

While classical CuAAC is highly selective for 1,4-isomers, modifications to the reaction conditions and substrates can lead to the formation of 5-substituted or 1,4,5-trisubstituted 1,2,3-triazoles. rsc.org One approach involves the use of 1-haloalkynes. For example, the reaction of organic azides with 1-iodoalkynes, catalyzed by copper(I) iodide in the presence of a suitable ligand, yields 5-iodo-1,4-disubstituted-1,2,3-triazoles. nih.gov This method demonstrates excellent functional group tolerance and high yields. nih.gov

Furthermore, the use of stoichiometric amounts of Cu(I) halides can favor the formation of 5-halogenated 1,2,3-triazoles. nih.gov The choice of the copper halide (CuI, CuBr, or CuCl) can influence the outcome, with CuCl, in some cases, leading to the formation of dimeric 5,5'-bistriazoles. nih.gov These approaches highlight the versatility of copper catalysis in accessing a broader range of substituted triazoles beyond the typical 1,4-disubstitution pattern. rsc.org

Catalytic Systems and Reaction Conditions (e.g., Cu@MOF-5, Supported Catalysts)

To address the issue of copper contamination in the final products, which is a concern in pharmaceutical applications, significant research has focused on developing heterogeneous copper catalysts. nih.govfrontiersin.org These catalysts can be easily separated from the reaction mixture and often reused, making the process more sustainable. frontiersin.orgbohrium.com

Examples of such systems include:

Metal-Organic Frameworks (MOFs): Copper-containing MOFs, like Cu@MOF-5, have been explored as efficient catalysts for cycloaddition reactions. rsc.org

Supported Copper Catalysts: Copper nanoparticles or complexes have been immobilized on various solid supports, including silica, activated carbon, and magnetic nanoparticles. nih.govbohrium.com These supported catalysts have demonstrated good to excellent yields in CuAAC reactions under various conditions and can often be recycled multiple times. bohrium.com For instance, copper on carbon catalysts have been successfully used for the synthesis of 1,4-disubstituted-1,2,3-triazoles in water, a green solvent. frontiersin.org

Polymeric Catalysts: Insoluble amphiphilic polymeric imidazole (B134444) copper catalysts have been shown to be highly active, driving cycloadditions at very low catalyst loadings. organic-chemistry.org

Copper Wire and Plates: Even simple forms of copper, such as copper wire or plates, have been effectively used as catalysts in CuAAC reactions, particularly in greener solvents like supercritical CO₂. researchgate.net

These heterogeneous systems not only simplify product purification but also contribute to the development of more environmentally friendly synthetic protocols. nih.govresearchgate.net

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers

As a complementary method to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles . organic-chemistry.orgresearchgate.netacs.org This reaction is a significant advancement as it allows access to the alternative regioisomer that is not formed in the copper-catalyzed process. nih.govresearchgate.net

The most effective catalysts for RuAAC are typically ruthenium(II) complexes containing a pentamethylcyclopentadienyl (Cp*) ligand, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.govresearchgate.net The reaction is compatible with a wide range of functional groups and can be carried out in various aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), toluene, or THF. acs.orgnih.gov

A key advantage of RuAAC over CuAAC is its ability to utilize both terminal and internal alkynes, leading to the formation of 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles, respectively. organic-chemistry.orgacs.orgnih.gov The mechanism of RuAAC is believed to involve an oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to form the triazole product. organic-chemistry.orgnih.govresearchgate.net This distinct mechanism is responsible for the observed 1,5-regioselectivity. researchgate.net

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

|---|---|---|

| Primary Product | 1,4-Disubstituted 1,2,3-triazoles nih.govresearchgate.net | 1,5-Disubstituted 1,2,3-triazoles organic-chemistry.orgresearchgate.net |

| Typical Catalysts | Cu(I) salts (e.g., CuI, CuBr), Cu(II) salts + reducing agent acs.orgmdpi.com | [CpRuCl] complexes (e.g., [CpRuCl(PPh₃)₂], [Cp*RuCl(COD)]) nih.govresearchgate.net |

| Alkyne Substrates | Primarily terminal alkynes nih.gov | Terminal and internal alkynes organic-chemistry.orgnih.gov |

| Key Mechanistic Intermediate | Copper acetylide nih.govacs.org | Ruthenacycle organic-chemistry.orgnih.gov |

Metal-Free [3+2] Cycloaddition Approaches

While metal-catalyzed reactions are dominant, metal-free alternatives for the synthesis of 1,2,3-triazoles exist, offering advantages in situations where metal contamination is a critical concern. rsc.orgnih.gov

Thermal Huisgen Cycloaddition

The original method for synthesizing 1,2,3-triazoles is the thermal Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne that occurs at elevated temperatures. nih.govsphinxsai.com A significant drawback of this method is its lack of regioselectivity, typically producing a mixture of both 1,4- and 1,5-disubstituted regioisomers. nih.govnih.govnih.gov The reaction often requires prolonged heating, which can limit its applicability with thermally sensitive substrates. nih.gov

However, in certain cases, particularly in intramolecular reactions where the azide and alkyne are tethered within the same molecule, the thermal cycloaddition can proceed with high regioselectivity due to entropic factors favoring a specific cyclization pathway. mdpi.com There are also base-catalyzed, metal-free methods that can regioselectively produce 1,5-disubstituted 1,2,3-triazoles from aryl azides and terminal alkynes in DMSO. organic-chemistry.orgnih.gov

Organocatalytic Methods (e.g., L-Proline-catalyzed Cycloadditions)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-catalyzed reactions. L-proline, a readily available and inexpensive amino acid, has been successfully employed as a catalyst for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles.

One notable application of L-proline is in the Lewis base-catalyzed [3+2] cycloaddition of azides. While a direct L-proline-catalyzed synthesis of 1H-1,2,3-triazole, 5-(2-furanyl)- from 2-ethynylfuran (B98707) and an azide has not been extensively detailed, the synthesis of analogous 4,5-diaryl-2H-1,2,3-triazoles from heteroaryl cyanostilbenes provides a strong proof of concept. In a study, various heteroaryl cyanostilbenes, including those derived from benzo[b]furan, were successfully converted to their corresponding 2H-1,2,3-triazoles in high yields (75-96%) using sodium azide in the presence of a catalytic amount of L-proline in dimethyl sulfoxide (B87167) (DMSO) at 100 °C. nih.gov This one-step synthesis is efficient, environmentally benign, and proceeds with short reaction times. nih.gov The proposed mechanism involves the L-proline-catalyzed addition of the azide to the cyanostilbene double bond. nih.gov

This methodology highlights the potential for L-proline to catalyze the cycloaddition of azides to activated furan-containing substrates to generate the desired 5-(2-furanyl)-1H-1,2,3-triazole. Further research in this area could focus on the direct use of furan-derived alkynes or other activated alkenes under similar L-proline-catalyzed conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the release of ring strain from a cyclic alkyne, such as a cyclooctyne (B158145), upon cycloaddition with an azide. magtech.com.cn This methodology has found widespread application in chemical biology for the labeling of biomolecules in living systems. nih.gov

The application of SPAAC for the synthesis of 1H-1,2,3-triazole, 5-(2-furanyl)- would involve the reaction of a furan-containing azide with a strained cyclooctyne, or conversely, a furan-bearing cyclooctyne with an azide. The high efficiency, rapidity, and high selectivity of SPAAC make it an attractive strategy. magtech.com.cn The reaction's driving force stems from the high strain of the active cyclic alkynes. magtech.com.cn

While specific examples detailing the SPAAC of a 2-furanyl azide or a furan-functionalized cyclooctyne are not prevalent in the literature, the general principles of SPAAC are broadly applicable. The synthesis of a suitable furan-containing precursor, either the azide or the cyclooctyne, would be the key initial step. The subsequent cycloaddition is expected to proceed under mild, physiological conditions. The rate of the SPAAC reaction can be enhanced through secondary interactions, such as the formation of a boronate ester, which can accelerate the cycloaddition and control regioselectivity. rsc.org

Multicomponent and Domino Reactions for 1,2,3-Triazole Formation

Multicomponent reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. These strategies have been successfully employed for the synthesis of a wide variety of 1,2,3-triazole derivatives. organic-chemistry.orgnih.gov

A versatile multicomponent approach for the synthesis of N-unsubstituted 4,5-disubstituted 1H-1,2,3-triazoles involves the reaction of phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org In this organocatalyzed process, an olefinic phosphonium salt is formed in situ, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org To synthesize 1H-1,2,3-triazole, 5-(2-furanyl)-, one could envision using furfural (B47365) as the aldehyde component in this reaction.

Domino reactions that lead to the formation of fused 1,2,3-triazoles often involve an intramolecular azide-alkyne cycloaddition (IAAC) as a key step. nih.gov A sequential MCR-IAAC approach allows for the rapid construction of complex heterocyclic scaffolds. nih.gov For instance, a domino reaction between NH-based secondary enaminones and tosyl azide can produce various N-substituted 1,2,3-triazoles. organic-chemistry.org While not directly yielding a 5-(2-furanyl) substituent, these methods demonstrate the power of domino strategies in triazole synthesis.

Another relevant example is a domino reaction of 2H-azirines with acylketenes generated from the thermolysis of 5-arylfuran-2,3-diones, which leads to the formation of complex heterocyclic systems. nih.gov Although the final product is not a simple triazole, this reaction showcases the use of furan (B31954) derivatives in domino sequences.

Rearrangement and Ring Transformation Strategies for 1,2,3-Triazoles

Rearrangement and ring transformation reactions provide alternative synthetic routes to 1,2,3-triazoles, often from other heterocyclic precursors. A notable example is the Boulton–Katritzky rearrangement, which is a valuable method for the recyclization of various systems containing an N–O bond in the ring to form nitrogen-containing five-membered heterocycles. beilstein-journals.org

This reaction is a general method for the preparation of 2-substituted 1,2,3-triazoles from the hydrazones of other heterocyclic systems. beilstein-journals.org For instance, the reaction of substituted pyrano[2,3-d]isoxazolones with various hydrazines proceeds through the formation of the corresponding hydrazones, which then undergo a Boulton–Katritzky rearrangement to yield substituted 1,2,3-triazoles. beilstein-journals.org The application of this strategy to a furan-containing starting material could potentially lead to the desired 5-(2-furanyl)-1H-1,2,3-triazole.

Synthesis of Specific 5-(2-furanyl)-1H-1,2,3-Triazole Substrates for Derivatization

The synthesis of functionalized 5-(2-furanyl)-1H-1,2,3-triazole substrates is crucial for further chemical modifications and the development of compound libraries. A common strategy involves the initial synthesis of the core triazole ring followed by functionalization, or the use of pre-functionalized starting materials.

A practical approach for the synthesis of substituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve the cycloaddition of 2-ethynylfuran with a suitable azide. The resulting 1,4-disubstituted 1,2,3-triazole can then be further modified if the azide component contains a functional group handle.

For example, the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols has been reported via the CuAAC reaction of aromatic azides with 2-methylbut-3-yn-2-ol. nih.gov A similar strategy could be employed using 2-ethynylfuran to introduce the furan moiety at the 4-position of the triazole ring.

The synthesis of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles has been achieved through a sequence of Cu-catalyzed 1,3-dipolar cycloaddition of methyl 2-azidoacetate to iodobuta-1,3-diynes, followed by a Suzuki-Miyaura cross-coupling reaction. nih.gov This methodology allows for the introduction of various aryl groups at the 5-position of the triazole ring. By employing a furan-containing boronic acid in the Suzuki-Miyaura coupling step, one could potentially synthesize the desired 5-(2-furanyl)-substituted triazole.

The following table provides a summary of representative synthetic methods for 1,2,3-triazoles that could be adapted for the synthesis of 1H-1,2,3-Triazole, 5-(2-furanyl)-.

| Synthetic Methodology | Key Reactants/Catalysts | Potential Application for 5-(2-furanyl)-1H-1,2,3-triazole |

| Organocatalytic Cycloaddition | L-proline, Azide, Activated Alkene/Alkyne | Reaction of a furan-containing activated alkene with an azide catalyzed by L-proline. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Furan-azide + Cyclooctyne or Furan-cyclooctyne + Azide | Bioorthogonal synthesis under mild conditions. |

| Multicomponent Reaction | Furfural, Phosphonium Salt, Sodium Azide | One-pot synthesis of the core triazole structure. |

| Domino Reaction | Furan-containing precursors in a cascade sequence | Efficient construction of complex triazole-containing molecules. |

| Boulton–Katritzky Rearrangement | Furan-containing hydrazone precursor | Ring transformation to form the triazole ring. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 2-Ethynylfuran, Functionalized Azide, Copper(I) catalyst | Synthesis of functionalized triazoles for further derivatization. |

Reaction Mechanisms and Regioselectivity in 1,2,3 Triazole Synthesis

Mechanistic Pathways of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net The reaction proceeds through a stepwise mechanism involving several key intermediates. beilstein-journals.orgacs.org

The catalytic cycle of CuAAC is initiated by the interaction of a copper(I) species with the terminal alkyne. nih.gov This process begins with the formation of a π-complex, where the alkyne coordinates to the copper(I) center. nih.gov This π-coordination significantly increases the acidity of the terminal alkyne's proton, facilitating its removal. nih.govnih.gov

Deprotonation leads to the formation of a crucial intermediate: the copper(I) acetylide. nih.govnih.gov The formation of this acetylide is a facile and often exothermic step. nih.gov The structure of the catalytically active species can be complex, often involving polynuclear copper(I) acetylide complexes. beilstein-journals.org Kinetic studies have revealed that the reaction rate can have a second-order dependence on the copper concentration, suggesting the involvement of dinuclear copper intermediates in the rate-determining step. nih.govresearchgate.netkaust.edu.sa These dinuclear species are believed to be the active catalysts in the cycloaddition process. beilstein-journals.org

The nature of the ligands coordinated to the copper center plays a significant role in the reaction. Ligands can prevent the formation of unreactive polynuclear copper acetylides, facilitate the coordination of the azide (B81097), and increase the solubility of the copper catalyst. nih.gov

Following the formation of the copper acetylide, the organic azide coordinates to one of the copper centers. beilstein-journals.orgnih.gov This coordination activates the azide, making its terminal nitrogen more electrophilic. nih.gov The subsequent step is the key carbon-nitrogen bond formation, where the nucleophilic β-carbon of the copper acetylide attacks the terminal nitrogen of the coordinated azide. nih.gov

This leads to the formation of a six-membered metallacycle intermediate. acs.orgorganic-chemistry.org This intermediate is not stable and undergoes ring contraction to form a more stable five-membered triazolyl-copper intermediate. beilstein-journals.orgorganic-chemistry.org The generation of this triazolyl-copper species is a critical step in the formation of the triazole ring. nih.gov Finally, protonolysis of the copper-triazolyl bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org In some cases, especially with high catalyst turnover, the protonolysis step can become rate-limiting. nih.gov

Regiochemical Control in 1,4- and 1,5-Triazole Formation

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, determining whether the 1,4- or 1,5-disubstituted 1,2,3-triazole is formed. The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of the reaction.

The uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures, often results in a mixture of both 1,4- and 1,5-regioisomers. nih.govacs.org This lack of selectivity arises from the similar activation barriers for the formation of both isomers. nih.gov

In stark contrast, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. researchgate.netbeilstein-journals.org This high degree of control is a direct consequence of the stepwise mechanism involving the formation of a copper acetylide intermediate. nih.gov The specific coordination of the azide to the copper-acetylide complex directs the cycloaddition to proceed through a pathway that leads solely to the 1,4-isomer. nih.gov

Conversely, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved by employing different catalytic systems. Ruthenium catalysts, for instance, are known to favor the formation of the 1,5-regioisomer. nih.gov Additionally, certain Lewis acids, such as FeCl₃, have been shown to catalyze the formation of 1,5-disubstituted triazoles with high regioselectivity. nih.gov In some cases, rare-earth metal catalysts have also been employed to synthesize 1,5-disubstituted 1,2,3-triazoles. researchgate.net The synthesis of fully substituted 1,4,5-trisubstituted-1,2,3-triazoles is also possible through one-pot reactions promoted by copper(I) salts where an intermediate is trapped by an electrophile. organic-chemistry.orgresearchgate.netnih.gov

The ability to selectively synthesize either the 1,4- or 1,5-isomer by choosing the appropriate catalyst is a powerful tool in organic synthesis, allowing for the tailored construction of complex molecules containing the 1,2,3-triazole core.

Mechanisms of Metal-Free Cycloadditions and Other Synthetic Routes

While copper-catalyzed reactions are prevalent, metal-free alternatives for the synthesis of 1,2,3-triazoles have gained significant traction, particularly for applications where metal contamination is a concern. psu.edu These reactions rely on activating the alkyne or the azide to facilitate the cycloaddition without the need for a metal catalyst.

The mechanism of cycloaddition reactions can be broadly categorized as either concerted or stepwise (non-concerted). studysmarter.co.ukresearchgate.net In a concerted cycloaddition, all bond-forming and bond-breaking events occur simultaneously in a single transition state. libretexts.org The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is generally considered a concerted process. organic-chemistry.org

In contrast, stepwise or non-concerted cycloadditions proceed through one or more intermediates. researchgate.netresearchgate.net These intermediates can be zwitterionic or diradical in nature. researchgate.net Many catalyzed cycloadditions, including the CuAAC, follow a stepwise pathway.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example of a metal-free method that utilizes a concerted mechanism. nih.gov In SPAAC, the alkyne is incorporated into a strained ring system, such as cyclooctyne (B158145). psu.edu The high ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed readily at or near room temperature without a catalyst. acs.org The reaction is still a [3+2] cycloaddition, but the "spring-loading" of the strained alkyne provides the necessary driving force. psu.edu

The [3+2] cycloaddition is a powerful method for constructing five-membered rings. researchgate.netnih.gov In the context of azide-alkyne cycloadditions, the key components are the 1,3-dipolar azide and the dipolarophile alkyne. studysmarter.co.uk

In the uncatalyzed thermal cycloaddition, the reaction proceeds through a concerted transition state where the azide and alkyne approach each other in a specific orientation. youtube.com The electronic nature of the substituents on both the azide and the alkyne can influence the reaction rate and the regioselectivity, although mixtures of isomers are common. organic-chemistry.org

For stepwise cycloadditions, the nature of the intermediates is crucial. In some metal-free reactions, particularly those involving electron-poor alkynes and electron-rich azides, a zwitterionic intermediate may be formed. Conversely, radical mechanisms can also lead to [3+2] cycloaddition products, proceeding through radical intermediates. nih.gov

The transition states in these reactions are the highest energy points along the reaction coordinate. For concerted reactions, there is a single transition state. For stepwise reactions, there are transition states leading to and from each intermediate. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for elucidating the structures and energies of these transition states and intermediates, providing a deeper understanding of the reaction mechanism and the factors that control selectivity. acs.orgacs.orgacs.org

Influences of Substituent Electronic Properties on Reaction Regioselectivity

The electronic properties of the substituents on the azide play a critical role in directing the regioselectivity of the cycloaddition reaction with 2-ethynylfuran (B98707). The interplay between the electron-donating nature of the 2-furanyl group and the electronic character of the azide's substituent dictates the isomeric ratio of the resulting 1-(substituted)-4-(2-furanyl)-1H-1,2,3-triazole and 1-(substituted)-5-(2-furanyl)-1H-1,2,3-triazole.

While specific experimental data for the reaction of 2-ethynylfuran with a wide array of substituted azides is not extensively tabulated in single sources, the general principles of cycloaddition chemistry allow for predictions. For instance, in uncatalyzed reactions, a mixture of isomers is expected. The presence of an electron-donating group on the azide would likely favor the formation of the 1,4-isomer due to a favorable HOMO(azide)-LUMO(alkyne) interaction. Conversely, an electron-withdrawing group on the azide could alter the orbital energies to a point where the 1,5-isomer becomes more favorable, or the reaction rate is significantly diminished. nih.gov

In catalyzed reactions, the catalyst's influence generally overrides the subtle electronic effects of the substituents to a large extent, leading to high regioselectivity. For CuAAC reactions involving 2-ethynylfuran, the 1,4-disubstituted product, 1-(substituted)-4-(2-furanyl)-1H-1,2,3-triazole, is the expected major product. For RuAAC reactions, the 1,5-disubstituted product, 1-(substituted)-5-(2-furanyl)-1H-1,2,3-triazole, would be predominantly formed.

The following interactive table illustrates the expected major regioisomeric products based on the reaction conditions and the electronic nature of the substituent on the azide.

| Alkyne | Azide Substituent (R) | Substituent Electronic Effect | Reaction Type | Expected Major Regioisomer |

| 2-Ethynylfuran | -CH₃ | Electron-donating | Thermal | Mixture, likely favoring 1,4-isomer |

| 2-Ethynylfuran | -OCH₃ | Electron-donating | Thermal | Mixture, likely favoring 1,4-isomer |

| 2-Ethynylfuran | -Ph | Neutral | Thermal | Mixture of 1,4- and 1,5-isomers |

| 2-Ethynylfuran | -NO₂ | Electron-withdrawing | Thermal | Mixture, potentially favoring 1,5-isomer |

| 2-Ethynylfuran | -CN | Electron-withdrawing | Thermal | Mixture, potentially favoring 1,5-isomer |

| 2-Ethynylfuran | Any | Any | CuAAC | 1,4-disubstituted |

| 2-Ethynylfuran | Any | Any | RuAAC | 1,5-disubstituted |

It is important to note that while these trends are well-established, the actual regioisomeric ratios can be influenced by other factors such as steric hindrance and reaction conditions, including solvent and temperature. sphinxsai.com Detailed experimental studies are often required to precisely quantify the influence of substituents in specific reaction systems. For example, studies on related systems have shown that even in catalyzed reactions, the electronic nature of the substituents can influence reaction rates and yields. nih.gov

Advanced Functionalization and Derivatization Strategies for 1h 1,2,3 Triazole, 5 2 Furanyl

C-H Bond Functionalization of the Triazole and Furan (B31954) Rings

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in organic synthesis, bypassing the need for pre-functionalized starting materials. researchgate.net For the 1H-1,2,3-triazole, 5-(2-furanyl)- system, this approach allows for the selective modification of both the triazole and furan rings.

Direct C-Arylation and Alkylation

Direct C-H arylation and alkylation of the 1,2,3-triazole ring, particularly at the C-5 position, have been successfully achieved, often employing palladium catalysis. nih.gov While the C-5 position of the parent 1H-1,2,3-triazole is the most common site for such transformations, the presence of the furan substituent at this position in the title compound directs functionalization to other available C-H bonds. The most likely site for direct arylation on the triazole ring of 5-(2-furanyl)-1H-1,2,3-triazole would be the C-4 position.

Palladium-catalyzed C-H arylation reactions provide a facile route to fully substituted triazoles with well-defined regiochemistry. researchgate.net These reactions typically involve a palladium(II) acetate (B1210297) catalyst in combination with a suitable ligand and an oxidant. researchgate.net The use of diaryliodonium salts as arylating agents has also been shown to be effective for the C-5 arylation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net

On the furan ring, the C-H bonds are also susceptible to direct functionalization. The inherent reactivity of the furan ring can be exploited for direct arylation and alkylation reactions, often catalyzed by transition metals like palladium.

Table 1: Representative Conditions for Direct C-H Arylation of 1,2,3-Triazoles

| Catalyst/Reagent | Arylating Agent | Solvent | Conditions | Yield | Reference |

| Palladium(II) acetate, Triphenylphosphine | Aryl bromides | NMP | Heat | Good to Excellent | nih.gov |

| Palladium(II) acetate, Pyridine (B92270) | Furans | Not specified | Heat | Not specified | nih.gov |

| Palladium Catalyst | Diaryliodonium salts | Not specified | 24 hours, air atmosphere | Good | researchgate.net |

This table presents generalized conditions from studies on various 1,2,3-triazole derivatives, which can be adapted for 1H-1,2,3-Triazole, 5-(2-furanyl)-.

Oxidative C-H/C-H Cross-Dehydrogenative Coupling

A particularly elegant strategy for forming new carbon-carbon bonds is the oxidative C-H/C-H cross-dehydrogenative coupling (CDC). This methodology avoids the pre-functionalization of both coupling partners. A notable example is the palladium-catalyzed heteroarylation of 1-substituted 1,2,3-triazoles with furans and thiophenes. nih.gov This procedure, conducted in the presence of pyridine and silver carbonate (Ag2CO3), allows for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov

In the context of 1H-1,2,3-triazole, 5-(2-furanyl)-, this strategy could be envisioned for intramolecular cyclization, creating fused ring systems, or for intermolecular coupling with other heteroaromatics. The development of precious metal-free catalysts, such as LaMnO3 perovskites, for aerobic C-H activation reactions is also a promising avenue for more sustainable syntheses. researchgate.net

Nucleophilic Substitution Reactions on Triazole and Furan Moieties

Both the 1,2,3-triazole and furan rings can participate in nucleophilic substitution reactions, although the reactivity is highly dependent on the substitution pattern and reaction conditions. nih.gov The electron-rich nature of the furan ring generally makes it less susceptible to nucleophilic attack unless activated by electron-withdrawing groups.

Conversely, the 1,2,3-triazole ring can be activated towards nucleophilic substitution. nih.govrsc.org For instance, the halogenation of triazole N-oxides at the C-5 position, followed by displacement of the halogen with strong nucleophiles, is a known transformation. rsc.org While the C-5 position in the title compound is already substituted, similar principles could be applied if other positions on the triazole ring are functionalized with suitable leaving groups.

Derivatization via Nitrogen Atoms of the Triazole Ring (e.g., N-alkylation)

The three nitrogen atoms of the 1,2,3-triazole ring are potential nucleophiles, making N-alkylation a common and important derivatization strategy. researchgate.net However, the presence of multiple nitrogen atoms can lead to the formation of a mixture of regioisomers (N-1, N-2, and N-3). researchgate.net The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent at C-5 (the 2-furanyl group in this case), the alkylating agent, and the reaction conditions. researchgate.netuzhnu.edu.ua

Generally, for 4,5-disubstituted 1,2,3-triazoles, alkylation tends to favor the N-2 position due to steric hindrance at the N-1 and N-3 positions. researchgate.net Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been developed as a method for the N-2 selective synthesis of alkyl-substituted 1,2,3-triazoles. nih.gov

Table 2: Regioselectivity in N-Alkylation of 1,2,3-Triazoles

| Alkylating Agent | Catalyst | Position(s) Alkylated | Key Factor | Reference |

| Alkyl Halides | Base (e.g., KOH) | Mixture of N1, N2, N3 | Steric and electronic effects | uzhnu.edu.ua |

| Vinyl Ethers | Gold Catalyst | N2 (selective) | Catalyst control | nih.gov |

| Alkynyl Carboxylic Acids | Copper(II) Chloride | N1 or N2 (selective) | Catalyst loading | rsc.org |

Synthesis of Polymeric and Supramolecular Architectures Incorporating the 5-(2-furanyl)-1,2,3-Triazole Unit

The robust and versatile nature of the 1,2,3-triazole linkage, often formed via "click chemistry," makes it an excellent building block for the construction of polymers and complex supramolecular structures. rsc.orgmdpi.com The incorporation of the 5-(2-furanyl)-1,2,3-triazole unit into such architectures can impart unique properties, including altered solubility, thermal stability, and potential for metal coordination. mdpi.commdpi.com

Polymers with a high density of 1,2,3-triazole units in their backbone have been synthesized, and the properties of these materials can be tuned by the nature of the substituents. mdpi.com The 5-(2-furanyl) group can influence the polymer's solubility and conformational properties. For instance, while some dense 1,2,3-triazole polymers are only soluble in strong acids, the introduction of appropriate side chains can render them soluble in common organic solvents. mdpi.com

In the realm of supramolecular chemistry, 1,2,3-triazole derivatives have been used to assemble intricate architectures through non-covalent interactions such as hydrogen bonding and metal coordination. rsc.orgresearchgate.net The nitrogen atoms of the triazole ring and the oxygen atom of the furan ring in 1H-1,2,3-triazole, 5-(2-furanyl)- can act as ligand sites for metal ions, facilitating the formation of coordination polymers and metal-organic frameworks. researchgate.net Furthermore, supramolecular templates have been employed to direct the synthesis of sequence-defined triazole oligomers. rsc.org

Structural and Electronic Properties of 1h 1,2,3 Triazole Systems

Aromaticity and Tautomeric Equilibria in 1H- and 2H-1,2,3-Triazoles

The 1,2,3-triazole ring is an aromatic five-membered heterocycle. nih.govacs.org This aromaticity is a key feature influencing its stability and reactivity. The triazole core can exist in two tautomeric forms: the 1H- and 2H-1,2,3-triazoles, which are in equilibrium through intramolecular hydrogen migration. nih.govaip.org Both tautomers are present in solid, liquid, and gaseous phases. nih.gov

In the gas phase, the 2H-1,2,3-triazole tautomer is generally more stable than the 1H form by approximately 3.5–4.5 kcal/mol. nih.gov However, the stability can be influenced by the solvent, with polar solvents preferentially stabilizing the 1H-1,2,3-triazole tautomer. nih.gov In aqueous solution, 1H-1,2,3-triazole and its 2H-tautomer exist in equilibrium. acs.org The specific tautomeric preference in 1H-1,2,3-triazole, 5-(2-furanyl)- would be influenced by the electronic nature of the furan (B31954) substituent and the surrounding medium.

The aromatic character of the triazole ring is fundamental to its electronic properties. Millimeter-wave spectroscopy studies on the parent 1H- and 2H-1,2,3-triazoles have provided highly accurate equilibrium structures, confirming their planarity and aromatic nature. nih.govaip.org The bond distances in the 1H tautomer have been determined with a precision of less than 0.0008 Å, and bond angles to within 0.2°. nih.govaip.org

Table 1: Comparison of 1H- and 2H-1,2,3-Triazole Tautomers

| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | Reference |

| Symmetry | Cs | C2v | nih.gov |

| Relative Stability (Gas Phase) | Less Stable | More Stable | nih.gov |

| Dipole Moment | Larger | Smaller | nih.gov |

| Solvent Effect | Stabilized in polar solvents | Less affected by polar solvents | nih.gov |

Electronic Structure and Charge Distribution within the Triazole-Furan System

The electronic structure of the 1H-1,2,3-triazole, 5-(2-furanyl)- system is characterized by the interplay between the electron-rich furan ring and the nitrogen-rich triazole ring. The triazole ring itself possesses a significant dipole moment and contains both hydrogen bond donor (N-H) and acceptor (N atoms) sites. bohrium.com The nitrogen atoms in the triazole ring create a highly polarized C5 carbon atom. nih.gov

Computational studies on related 2-aryl-1,2,3-triazole-5-carboxylic acids reveal that the substituents on the triazole ring are generally not coplanar with it. nih.gov The aryl ring, in this case the furan ring, is expected to be noticeably rotated relative to the triazole ring. nih.gov This rotation influences the degree of π-conjugation between the two heterocyclic systems.

The electronic density distribution is crucial for predicting the molecule's biological and chemical behavior. nih.gov The presence of three nitrogen atoms in the triazole core, along with the oxygen heteroatom in the furan ring, allows for a variety of weak intermolecular interactions that dictate its supramolecular chemistry. nih.gov

Hydrogen Bonding Interactions: Donor and Acceptor Capabilities

The 1H-1,2,3-triazole moiety is an excellent participant in hydrogen bonding. bohrium.com It features an acidic N-H proton that can act as a hydrogen bond donor and two vacant nitrogen atoms that can serve as hydrogen bond acceptors. nih.gov Studies on fluorinated 1,2,3-triazole derivatives have shown that the N-H group readily forms hydrogen bonds with suitable acceptors, such as carbonyl groups. rsc.orgconicet.gov.ar

In the solid state, 1H-triazoles tend to form strong hydrogen bonds with the outer nitrogen atoms of other 1H-triazole molecules. nih.gov Alternatively, 2H-triazoles can form strong hydrogen bonds with the middle nitrogen atom of 1H-triazole molecules. nih.gov The specific hydrogen bonding patterns in crystalline 1H-1,2,3-triazole, 5-(2-furanyl)- would depend on the packing arrangement and the presence of any co-crystallized solvent molecules. For instance, in some triazole derivatives, water molecules can dominate the hydrogen bonding network, connecting multiple triazole molecules. rsc.orgconicet.gov.ar

The furan ring's oxygen atom can also act as a hydrogen bond acceptor, further expanding the range of possible intermolecular interactions. The interplay of these hydrogen bonding capabilities is critical in molecular recognition and the formation of supramolecular structures.

Anion Recognition and Complexation via Triazole Scaffolds

The 1,2,3-triazole ring is a highly effective scaffold for anion recognition. nih.gov This ability stems from the polarized C-H bond at the C5 position of the triazole ring, which can engage in hydrogen bonding with anions. nih.govresearchgate.net Alkylation of the triazole to form a 1,2,3-triazolium salt further enhances this anion binding capability through charge-assisted hydrogen bonding and anion-π interactions. nih.gov

Intramolecular Preorganization through Non-Covalent Interactions

Non-covalent interactions can lead to a degree of intramolecular preorganization in molecules containing the 1H-1,2,3-triazole, 5-(2-furanyl)- moiety. The potential for intramolecular hydrogen bonding between the triazole N-H and the furan oxygen atom, or other suitable functional groups, can influence the molecule's conformation.

In related systems, such as certain fluorinated 1,2,3-triazole derivatives, intramolecular O-H···O hydrogen bonds lead to the formation of pseudo-rings, which enhances π-delocalization and stabilizes a particular tautomeric form. rsc.org Similarly, in the 1H-1,2,3-triazole, 5-(2-furanyl)- system, intramolecular interactions can preorganize the molecule, making it more or less suited for binding to a specific target. This preorganization is a key principle in the design of receptors for anions and other guest species, where the host molecule is shaped to complement the size and geometry of the intended guest. nih.gov The combination of hydrogen bonding, halogen bonding, and other supramolecular interactions allows for the creation of highly specific and efficient molecular recognition systems based on the triazole scaffold. nih.gov

Computational and Theoretical Investigations of 1h 1,2,3 Triazole, 5 2 Furanyl

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of heterocyclic compounds. nih.govnih.gov For 1H-1,2,3-triazole, 5-(2-furanyl)-, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional geometry. nih.gov These studies optimize the molecular structure by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for related 1,2,3-triazole systems show that the triazole ring features N-N bond lengths that vary depending on their position, reflecting different degrees of single- and double-bond character. nih.gov For instance, in N-1 substituted triazoles, the N(1)–N(2) bonds are typically longer (around 1.34–1.36 Å) than the N(2)–N(3) bonds (around 1.29–1.31 Å). nih.gov The geometry of the furan (B31954) ring and the C-C bond linking the two heterocyclic systems are also precisely defined. The molecule is generally found to be nearly planar, which facilitates electronic conjugation between the furan and triazole rings.

DFT also provides a detailed picture of the electronic structure. Calculations of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic and electrophilic sites. The nitrogen atoms of the triazole ring are typically electron-rich centers, capable of participating in hydrogen bonding and other intermolecular interactions. nih.gov

Table 1: Representative Calculated Geometric Parameters for 1,2,3-Triazole and Furan Rings Note: These are typical values based on DFT calculations of related structures. Actual values for 1H-1,2,3-triazole, 5-(2-furanyl)- would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | Triazole N(1)-N(2) | 1.35 Å |

| Bond Length (Å) | Triazole N(2)-N(3) | 1.30 Å |

| Bond Length (Å) | Triazole C(5)-C(furan) | 1.45 Å |

| Bond Length (Å) | Furan C-O | 1.36 Å |

| Bond Angle (°) | Triazole C-N-N | 108-112° |

| Dihedral Angle (°) | Furan-Triazole Inter-ring | ~0-20° |

Ab Initio Calculations of Conformational Landscapes and Energy Profiles

While DFT methods are highly efficient, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for exploring molecular conformations. For 1H-1,2,3-triazole, 5-(2-furanyl)-, the primary conformational flexibility arises from the rotation around the single bond connecting the furan and triazole rings.

Computational studies systematically analyze this conformational space by rotating the dihedral angle between the two rings and calculating the potential energy at each step. This process generates a conformational energy profile, which identifies the global and local energy minima corresponding to stable conformers, as well as the energy barriers (transition states) that separate them. researchgate.net For 1H-1,2,3-triazole, 5-(2-furanyl)-, the planar or near-planar conformations are expected to be the most stable due to maximized π-electron delocalization across the two aromatic rings. The energy barriers to rotation provide insight into the molecule's rigidity and the likelihood of different conformers coexisting at room temperature. researchgate.net These analyses are crucial for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystal lattice.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions used to synthesize 1,2,3-triazoles. The most prominent synthetic route is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as a "click" reaction. nih.govnih.gov To form 1H-1,2,3-triazole, 5-(2-furanyl)-, this reaction would involve 2-ethynylfuran (B98707) and an azide (B81097).

Theoretical studies can model the entire reaction pathway, identifying the structures of all intermediates and, crucially, the transition states. nih.gov By calculating the activation energies associated with these transition states, researchers can predict reaction rates and understand the regioselectivity of the cycloaddition (i.e., why the 1,5-disubstituted product is formed). These models provide a molecular-level understanding of the catalyst's role and how different substituents on the alkyne and azide influence the reaction's outcome. This knowledge is vital for optimizing reaction conditions and designing new synthetic routes. researchgate.netfrontiersin.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. semanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts for 1H-1,2,3-triazole, 5-(2-furanyl)- can be compared directly with experimental spectra to confirm the proposed structure. mdpi.com

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its Infrared (IR) and Raman spectra. researchgate.net Comparing the calculated vibrational modes with experimental spectra helps in assigning specific absorption bands to the stretching and bending of particular bonds.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov This allows for the interpretation of the observed absorption bands and provides insight into the electronic structure of the molecule.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data Note: This table is illustrative and shows the typical correlation found in computational studies.

| Spectroscopy Type | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Triazole C-H Proton (ppm) | 8.15 | 8.21 |

| ¹³C NMR | Triazole C5 (ppm) | 140.1 | 139.8 |

| UV-Vis | λmax (nm) | 295 | 298 |

| IR | N-H Stretch (cm⁻¹) | 3140 | 3135 |

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

For 1H-1,2,3-triazole, 5-(2-furanyl)-, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. Typically, for such π-conjugated systems, the HOMO and LUMO are delocalized across both the furan and triazole rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. irjweb.com This analysis helps in predicting the molecule's behavior in charge-transfer interactions and its potential as an electronic material. nih.gov

Table 3: Representative Frontier Orbital Energies for Triazole Derivatives Values are in electron volts (eV) and are typical for similar structures calculated with DFT.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) |

|---|---|---|---|

| Substituted 1,2,3-Triazole nih.gov | -6.8 | -1.5 | 5.3 |

| Aromatic Triazole Derivative researchgate.net | -6.5 | -2.1 | 4.4 |

| General Triazole irjweb.com | -4.7 | -2.2 | 2.5 |

Thermochemical Calculations (e.g., Electron Affinity, Bond Dissociation Energies)

High-level ab initio methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, are used to compute accurate thermochemical data. These calculations can predict key energetic properties of 1H-1,2,3-triazole, 5-(2-furanyl)- with high precision.

Important calculated parameters include:

Bond Dissociation Energies (BDEs): These calculations can determine the energy required to break specific bonds, such as the N-H bond in the triazole ring or the C-C bond connecting the two rings. nih.gov This information is vital for understanding the molecule's thermal stability and degradation pathways.

Enthalpy of Formation (ΔHf°): The standard enthalpy of formation in the gas phase can be calculated, providing a fundamental measure of the molecule's thermodynamic stability. researchgate.net

Electron Affinity and Ionization Potential: These values correspond to the energy change when an electron is added or removed, respectively. They are related to the LUMO and HOMO energies and are crucial for predicting the molecule's redox behavior.

These thermochemical data are essential for applications in materials science and for understanding the molecule's stability under various conditions.

Coordination Chemistry and Ligand Design with 1h 1,2,3 Triazole, 5 2 Furanyl Moieties

Triazole as an N-Donor Ligand in Metal Complexes

The 1,2,3-triazole heterocycle is a rich platform for ligand design due to the presence of three nitrogen atoms, which can engage in various coordination modes with metal ions. The specific mode of coordination is influenced by factors such as the metal's nature, the substituents on the triazole ring, and the reaction conditions.

The 1,2,3-triazole ring can coordinate to metal centers in three primary forms: as a neutral ligand, as a deprotonated triazolide anion, or as a cationic mesoionic carbene.

Neutral Coordination: In its neutral form, the 1,4-disubstituted 1,2,3-triazole can act as a monodentate ligand, typically coordinating through the N3 atom. Coordination through the N2 atom has also been characterized, often referred to as an "inverse" binding mode. researchgate.net In complexes with 1-(2-pyridyl)-1,2,3-triazoles, coordination has been observed to occur through the triazole's N2 and the pyridine's nitrogen atom. acs.org Furthermore, the triazole ring can function as a bridging ligand, linking two metal centers, commonly through the N2 and N3 atoms. researchgate.net

Anionic (Triazolide) Coordination: Deprotonation of the N1-H proton generates a 1,2,3-triazolide anion. This anionic form is a key intermediate in the mechanism of the CuAAC reaction, where it exists as a copper triazolide. While less common as a stable, isolated ligand type compared to its neutral or carbene counterparts, the triazolide form can act as a potent donor in specialized complexes.

Cationic (Mesoionic Carbene) Coordination: Alkylation of the triazole ring, followed by deprotonation, can generate a mesoionic carbene (MIC), also known as an abnormal N-heterocyclic carbene (aNHC). These carbenes are powerful σ-donors and have gained significant traction in organometallic chemistry. rsc.org Metalation can occur at either the C4 or C5 position of the triazole ring. nih.govrsc.org The choice of metalation site can be controlled by the electronic environment of the triazole, which is influenced by the substituents and the nature of other coordinated metals. nih.govrsc.org

| Coordination Form | Description | Typical Donor Atom(s) |

| Neutral | The intact 1H-1,2,3-triazole ring acts as a neutral donor ligand. | N3 ("regular"), N2 ("inverse"), or N2/N3 (bridging) |

| Anionic (Triazolide) | Formed by deprotonation of the N1-H proton, resulting in an anionic ligand. | N1, N2, or N3 |

| Cationic (Mesoionic Carbene) | Formed by N-alkylation and subsequent deprotonation of a C-H bond, resulting in a cationic ligand that binds through a carbon atom. | C4 or C5 |

While specific studies on the coordination chemistry of 1H-1,2,3-Triazole, 5-(2-furanyl)- are limited, the role of the furan (B31954) moiety can be inferred from its known chemical properties and by analogy to similar systems, such as those with phenyl substituents.

The furan ring introduces several key features to the ligand scaffold:

Potential for Chelation: The oxygen atom of the furan ring can act as an additional donor site. This allows the 5-(2-furanyl)-1,2,3-triazole ligand to potentially act as a bidentate N,O-chelating ligand, coordinating to a metal center via the triazole's N3 (or N2) atom and the furan's oxygen atom. This chelate effect would lead to more stable metal complexes compared to monodentate coordination.

Electronic Influence: Furan is a π-excessive aromatic heterocycle, meaning it has a high electron density. This electronic character can influence the donor properties of the adjacent triazole ring, potentially enhancing its σ-donating ability.

Steric Profile: The planar furan ring imparts a specific steric profile to the ligand, which will influence the geometry and stability of the resulting metal complexes.

Platform for Further Functionalization: The furan ring itself can be functionalized, allowing for the synthesis of more complex, multidentate ligands.

Furan is known to participate in various organometallic coordination modes, including η¹(C) and η²(C=C) bonding, which could lead to more complex organometallic structures. researchgate.net

Synthesis and Characterization of Triazole-Derived Ligands (e.g., Triazole-Dithiolates)

A prominent class of ligands derived from the 1,2,3-triazole scaffold are the 1H-1,2,3-triazole-4,5-dithiolates (tazdt²⁻). rsc.org The synthesis of these ligands showcases the modularity of triazole chemistry. Although a direct synthesis using a furan-substituted precursor has not been explicitly detailed, the general synthetic route is well-established and adaptable.

The synthesis typically proceeds via a metal-catalyzed 1,3-dipolar cycloaddition. rsc.orgrsc.org For example, an appropriately substituted azide (B81097) (R¹-N₃) is reacted with an alkyne bearing two protected sulfur groups, such as bis(benzylsulfanyl)acetylene. This reaction can be catalyzed by either ruthenium(II) or copper(I) complexes. rsc.org

Following the cycloaddition, the sulfur-protecting groups (e.g., benzyl) are removed, typically via reduction, to yield the free dithiol. This dithiol ligand (H₂-tazdt) can then be coordinated to various metal centers, such as Ni(II), Pd(II), Pt(II), and Co(III), forming stable dithiolene-type complexes. rsc.orgmdpi.com

General Synthetic Scheme for Triazole-Dithiolate Ligands:

Step 1: Cycloaddition R¹-N₃ + R²S-C≡C-SR² ---[Catalyst]--> 1-R¹-4,5-bis(R²S)-1,2,3-triazole

Step 2: Deprotection 1-R¹-4,5-bis(R²S)-1,2,3-triazole ---[Reducing Agent]--> H₂-[1-R¹-1,2,3-triazole-4,5-dithiolate]

Step 3: Coordination H₂-[1-R¹-1,2,3-triazole-4,5-dithiolate] + [M]ⁿ⁺ --- > [M(1-R¹-tazdt)]⁽ⁿ⁻²⁾⁺

To synthesize a furan-containing analogue, one would start with 2-furyl azide, though this specific pathway is not documented in the reviewed literature.

| Precursor Type | Example Compound | Role in Synthesis |

| Azide | Benzylazide (BnN₃) | Provides the N1, N2, and N3 atoms and the N1 substituent of the triazole ring. |

| Alkyne | bis(Benzylsulfanyl)acetylene | Provides the C4 and C5 atoms and the protected dithiolate functionality. |

| Catalyst | [(η⁵-C₅Me₅)(cod)RuCl] | Catalyzes the [3+2] cycloaddition reaction. |

| Metal Moiety | [Ni(dppe)Cl₂] | Acts as the metal source for the final coordination complex. |

Organometallic Complexes Featuring 5-(2-furanyl)-1,2,3-Triazole Ligands

The versatility of the triazole ring extends into organometallic chemistry, where it can be incorporated into cyclometalated structures or serve as a precursor to strongly donating mesoionic carbene ligands.

Cyclometalation is a process where a ligand reacts with a metal center to form a chelate ring containing a direct metal-carbon bond. This often involves the activation of a C-H bond. Ligands based on 4-phenyl-1,2,3-triazole are well-known to undergo cyclometalation with metals like iridium(III) and rhodium(III). acs.orgresearchgate.netcore.ac.uk In these cases, C-H activation occurs at the ortho-position of the phenyl ring, and the ligand coordinates in a bidentate C^N fashion through the newly formed metal-carbon bond and a triazole nitrogen atom.

By analogy, a 5-(2-furanyl)-1,2,3-triazole ligand could undergo a similar C-H activation at the C3 position of the furan ring, leading to a C^N cyclometalated complex. Alternatively, if the furan's oxygen atom participates, a C^O chelate could potentially form. Such cyclometalated complexes are of significant interest for applications in photophysics and catalysis. researchgate.net

As previously mentioned, the 1,2,3-triazole scaffold is a precursor to two other important ligand classes: triazolides and mesoionic carbenes.

Triazolide Ligands: The anionic triazolide ligand is formed upon deprotonation. While often transient, these species can be stabilized in complexes. The formation of a copper triazolide is a key step in the widely used CuAAC "click" reaction.

Mesoionic Carbene (MIC) Ligands: The transformation of 1,2,3-triazoles into MICs has opened up a rich area of organometallic chemistry. nih.govacs.org The process involves N-alkylation of the neutral triazole to form a triazolium salt, followed by deprotonation with a base to generate the carbene, which then binds to a metal center. acs.org These MICs are stronger electron donors than both their parent neutral triazoles and classical N-heterocyclic carbenes (NHCs), which influences the electronic properties and reactivity of their metal complexes. rsc.org For a 5-(2-furanyl)-1,2,3-triazole, metalation would typically occur at the C4 position, yielding a C4-bound MIC where the furan group at C5 remains and can electronically influence the M-C bond. Alternatively, if the ligand is 4-(2-furanyl)-1,2,3-triazole, metalation can occur at the C5 position. nih.gov

Design of Multimetallic Systems and Metal-Organic Frameworks (MOFs)

Similarly, there is a lack of published research on the use of 1H-1,2,3-Triazole, 5-(2-furanyl)- as a linker in the design and synthesis of multimetallic systems or MOFs. The design of such materials is highly dependent on the specific geometry and electronic properties of the ligand, and without dedicated studies on this compound, any discussion would be purely speculative. While the synthesis of MOFs using various triazole-based linkers is a vibrant area of research, no articles were identified that specifically incorporate the 5-(2-furanyl)-1H-1,2,3-triazole moiety. chemrxiv.orgmdpi.com

Applications in Materials Science and Industrial Chemistry

Functional Materials Based on 1H-1,2,3-Triazole, 5-(2-furanyl)- Scaffolds

The unique electronic and structural characteristics of the 1H-1,2,3-triazole, 5-(2-furanyl)- moiety, which combines an electron-deficient triazole ring with an electron-rich furan (B31954) ring, make it a promising candidate for a variety of functional materials.

Organic Donor-Acceptor Materials and Charge Transfer Properties

The combination of the electron-donating furan and electron-accepting triazole components within the same molecule gives 1H-1,2,3-triazole, 5-(2-furanyl)- inherent donor-acceptor characteristics. This structure facilitates intramolecular charge transfer (ICT), a crucial property for various organic electronic applications. The triazole ring often acts as a π-conjugated linker in larger donor-acceptor systems, enabling efficient electron transfer between different parts of a molecule. rsc.orgnih.gov The efficiency of this charge transfer can be modulated by chemical modifications to either the furan or triazole ring, or by altering their relative orientation. rsc.orgresearchgate.net

Studies on similar triazole-linked donor-acceptor chromophores have shown that while chemical modifications may have a negligible effect on absorption spectra, they can dramatically alter emission wavelengths. rsc.orgresearchgate.net Furthermore, these types of molecules can exhibit strong solvatochromism, where the emission color changes with the polarity of the solvent, indicating a significant change in the dipole moment upon photoexcitation, which is characteristic of ICT. rsc.org

Table 1: Comparison of Donor-Acceptor Properties in Related Furan-Triazole Systems

| Donor Moiety | Acceptor Moiety | Charge Transfer Characteristics | Potential Application | Reference |

| Furan | 1,2,3-Triazole | Intramolecular Charge Transfer | Organic Electronics | nih.gov |

| Thiophene (B33073) | 1,2,4-Triazole (B32235) | Effective Intramolecular Charge Transfer | Hole Transporting Materials | |

| Biphenylyl | Thiophene/Furan | Ambipolar Behavior | Light-Emitting Transistors | nih.govgithub.io |

Advanced Materials for Optoelectronics (e.g., Light Emitting Devices, Solar Cells)

The promising electronic and photophysical properties of furan-triazole systems make them attractive for use in optoelectronic devices. The substitution of furan for more traditional thiophene moieties in organic semiconducting materials has been explored to improve their properties. Furan's smaller oxygen atom compared to sulfur can lead to better molecular planarity and crystal packing, which is beneficial for charge transport. researchgate.net

In the context of organic light-emitting diodes (OLEDs), triazole derivatives are known to be used in hole-blocking and electron-transporting layers. researchgate.net The incorporation of the 5-(2-furanyl)-1,2,3-triazole scaffold into polymers or small molecules could lead to new materials for OLEDs, potentially with tunable emission properties. The donor-acceptor nature of this moiety is beneficial for creating materials that can facilitate efficient charge injection and transport.

For organic solar cells (OSCs), furan-based polymers are being investigated as donor materials in bulk-heterojunction devices. rsc.org The weaker aromaticity of furan compared to thiophene can lead to higher solubility of the resulting polymers. nih.gov The 1H-1,2,3-triazole, 5-(2-furanyl)- unit could serve as a monomer for the synthesis of such polymers, offering a way to fine-tune the electronic energy levels and bandgap of the material to better match the solar spectrum.

Components in Supercapacitors and Energy Storage Devices

While direct applications of 1H-1,2,3-triazole, 5-(2-furanyl)- in supercapacitors have not been extensively reported, the electrochemical properties of similar furan-triazole compounds suggest potential in this area. An electrochemical study of 5-(furan-2-yl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione revealed well-defined oxidation peaks, indicating its electroactive nature. nih.gov This electroactivity is a key requirement for materials used in energy storage devices.

Heat Resistance Materials

Triazole and furan rings are both known for their thermal stability. The incorporation of these heterocyclic units into a polymer backbone can enhance its resistance to thermal degradation. Studies on energetic materials combining furazan (B8792606) and triazole rings have demonstrated exceptional thermal stability, with decomposition temperatures exceeding 300°C. rsc.orgnih.gov Although 1H-1,2,3-triazole, 5-(2-furanyl)- is not an energetic material in the same vein, the inherent stability of the furan and triazole rings suggests that polymers derived from this monomer could exhibit good thermal properties. The incorporation of triazoles into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Role as Industrial Building Blocks and Chemical Intermediates

The 1H-1,2,3-triazole, 5-(2-furanyl)- compound is a valuable building block for the synthesis of more complex molecules and functional polymers. The triazole moiety can be readily synthesized through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile reaction. nih.gov This allows for the straightforward incorporation of the 5-(2-furanyl)-1,2,3-triazole unit into a wide range of structures.

As a monomer, it can be used to create polymers with a high density of triazole units in their backbone. nih.gov These polymers are of interest as new functional materials due to the unique properties conferred by the triazole rings. The furan ring also offers sites for further functionalization, allowing for the tuning of the resulting material's properties. Furan-based polymers derived from renewable resources are gaining attention for creating more sustainable materials. boku.ac.atrsc.org

Table 2: Potential Polymer Architectures from 1H-1,2,3-Triazole, 5-(2-furanyl)-

| Polymer Type | Potential Synthesis Route | Key Properties | Potential Applications | Reference |

| Linear Polymer | Azide-alkyne polycycloaddition | High triazole density, solubility | Functional coatings, membranes | nih.govnih.gov |

| Donor-Acceptor Copolymer | Stille or Suzuki coupling | Tunable bandgap, charge transport | Organic solar cells, OFETs | rsc.org |

| Side-chain functionalized polymer | Grafting onto a polymer backbone | Modified surface properties | Bioconjugation, sensors | rsc.org |

Catalytic Systems Utilizing 5-(2-furanyl)-1,2,3-Triazole as Ligands or Organocatalysts

The nitrogen atoms of the 1,2,3-triazole ring in 5-(2-furanyl)-1,2,3-triazole possess lone pairs of electrons that can coordinate with metal ions, making it a potential ligand for catalysis. rsc.org Triazole-based ligands have been used to create a variety of metal complexes that have shown activity in catalytic reactions. nih.gov The specific electronic properties imparted by the 5-(2-furanyl) substituent can influence the catalytic activity of the resulting metal complex. The coordination of metal ions with 1,2,3-triazole ligands has been shown to enhance the biological activity of the metal complexes, suggesting a synergistic effect. rsc.orgnih.gov

In the realm of organocatalysis, triazole derivatives are also being explored. nih.gov While specific examples utilizing 5-(2-furanyl)-1,2,3-triazole as an organocatalyst are not yet prevalent in the literature, the presence of both hydrogen bond donor and acceptor sites within the molecule suggests it could be investigated for such applications. The synthesis of chiral furan derivatives has been achieved through organocatalysis, highlighting the potential for furan-containing molecules in this field.

Development of Sensors and Dyes

The structural characteristics of 1,2,3-triazole derivatives, particularly their ability to form stable complexes with metal ions and their potential for fluorescence, make them promising candidates for the development of chemosensors and dyes. While specific research on the fluorescent properties of 1H-1,2,3-triazole, 5-(2-furanyl)- is not extensively documented, the broader class of 1,2,3-triazoles has shown significant potential in this area.

The fluorescence of triazole-based compounds is often influenced by the nature of the substituents on the triazole ring. For instance, the introduction of aromatic and heteroaromatic rings can lead to the development of push-pull chromophores, where electron-donating and electron-withdrawing groups are attached to the triazole core. This arrangement can result in compounds with large Stokes shifts, which is a desirable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. Studies on aurone-derived 1,2,3-triazoles have shown that these compounds can exhibit significant fluorescence with large Stokes shifts, making them viable for live-cell imaging. researchgate.netlbl.govnih.gov The fluorescence intensity of these triazole derivatives can be affected by the solvent polarity and the pH of the medium. nih.gov

The furan moiety in 1H-1,2,3-triazole, 5-(2-furanyl)- could potentially enhance its fluorescent properties and its ability to act as a sensor. The oxygen atom in the furan ring can act as an additional coordination site for metal ions, potentially leading to selective and sensitive detection. The development of furan-based conjugated polymers has demonstrated that the incorporation of furan heterocycles can be advantageous in tuning the electronic and optical properties of materials for applications in organic solar cells and as photosensitizers. lbl.govrsc.org

Table 1: Optical Properties of Selected Triazole-Based Fluorescent Compounds

| Compound/System | Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift (nm) | Application/Finding | Reference |

| Aurone-derived 1,2,3-triazole (AT5) | Not specified | Not specified | 118.53 ± 1.33 | Viable for live-cell microscopy | researchgate.net |

| 4,5-bis(arylethynyl)-1H-1,2,3-triazoles | ~350-400 nm | ~450-600 nm | >150 | Promising fluorescent tags for biomolecules | nih.gov |

| 5-(4-substituted-1H-1,2,3-triazol-1-yl)quinoline-8-ol | 371 nm | 522 nm | 151 | Fluorescence in the presence of MgCl2 | nih.gov |

Note: This table presents data for related triazole compounds to illustrate the potential of the 1,2,3-triazole scaffold in fluorescent applications, as direct data for 1H-1,2,3-Triazole, 5-(2-furanyl)- is not available.

Corrosion Inhibitors and Photostabilizers

The presence of heteroatoms (nitrogen and oxygen) and the aromatic nature of both the triazole and furan rings in 1H-1,2,3-triazole, 5-(2-furanyl)- suggest its potential as an effective corrosion inhibitor for various metals and alloys. Triazole derivatives are well-known for their ability to form a protective film on metal surfaces, thereby preventing contact with corrosive agents. mdpi.comcore.ac.uknih.gov